

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-2-ethylaniline

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Compound of Interest

Compound Name: *4-Chloro-2-ethylaniline*

Cat. No.: *B151697*

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Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of **4-Chloro-2-ethylaniline**. Understanding these fragmentation pathways is critical for the unambiguous identification and characterization of this compound in complex matrices, which is essential in pharmaceutical research and development, as well as in environmental analysis. This note outlines a standard protocol for acquiring the mass spectrum and presents the anticipated fragmentation data in a clear, tabular format. A schematic of the primary fragmentation pathway is also provided.

Introduction

4-Chloro-2-ethylaniline ($C_8H_{10}ClN$) is a substituted aniline that may be encountered as an intermediate or impurity in the synthesis of pharmaceuticals and other specialty chemicals.^[1] Mass spectrometry is a powerful analytical technique for the sensitive and selective detection and identification of such compounds. Electron ionization (EI) is a widely used technique that generates reproducible fragmentation patterns, which serve as a molecular fingerprint. The interpretation of these patterns is key to structural elucidation. The fragmentation of substituted anilines and halogenated aromatic compounds follows predictable pathways, primarily

involving cleavages alpha to the amino group and loss of the halogen or related species.[2][3][4][5]

Experimental Protocol

Objective: To acquire the electron ionization mass spectrum of **4-Chloro-2-ethylaniline**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary Column: 5% Phenyl Methyl Siloxane (or equivalent), 30 m x 0.25 mm ID x 0.25 μ m film thickness.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Final Hold: 5 minutes at 280 °C
- Carrier Gas: Helium, constant flow of 1 mL/min
- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-200
- Scan Rate: 2 scans/second

Sample Preparation:

- Prepare a 100 $\mu\text{g}/\text{mL}$ solution of **4-Chloro-2-ethylaniline** in a suitable solvent (e.g., methanol or dichloromethane).
- Inject 1 μL of the solution into the GC-MS system.

Data Analysis:

- Identify the peak corresponding to **4-Chloro-2-ethylaniline** in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and the major fragment ions.
- Analyze the isotopic pattern for chlorine to confirm its presence.

Predicted Fragmentation Pattern

The electron ionization of **4-Chloro-2-ethylaniline** (molecular weight: 155.05 g/mol for the ^{35}Cl isotope) is expected to produce a molecular ion ($[\text{M}]^{+ \cdot}$) at m/z 155.[1] The presence of a chlorine atom will result in a characteristic isotopic peak at m/z 157 ($[\text{M}+2]^{+ \cdot}$) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ^{37}Cl isotope.[4][5]

The primary fragmentation pathways are anticipated to be:

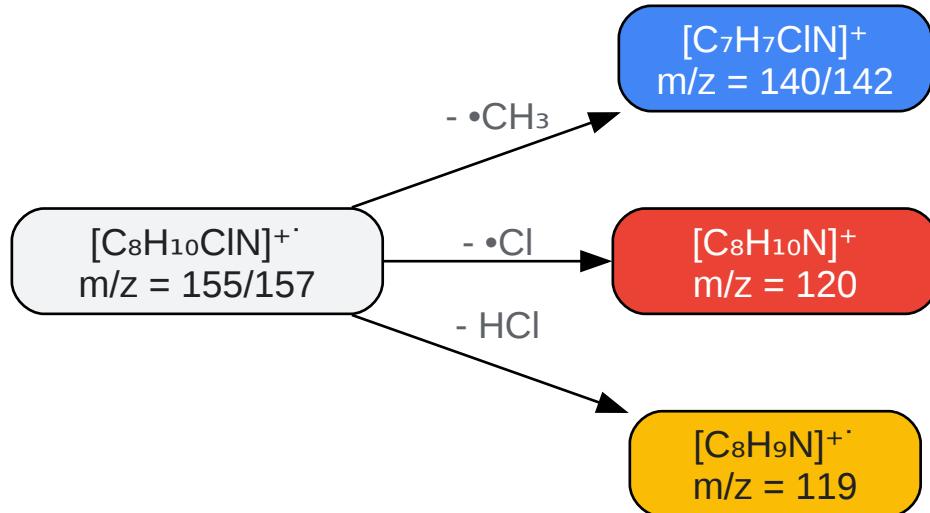
- Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the amino group and the aromatic ring). This results in the loss of a methyl radical ($\cdot\text{CH}_3$) to form a stable, resonance-stabilized ion.
- Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical ($\cdot\text{Cl}$).
- Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation pathway for chloro-substituted aromatic compounds.

Quantitative Data Summary

The following table summarizes the predicted major ions, their relative abundances, and the proposed fragmentation for **4-Chloro-2-ethylaniline**.

m/z	Proposed Fragment Ion	Proposed Neutral Loss	Predicted Relative Abundance
157	$[\text{C}_8\text{H}_{10}^{37}\text{ClN}]^+$	-	Moderate
155	$[\text{C}_8\text{H}_{10}^{35}\text{ClN}]^+$ (Molecular Ion)	-	High
140	$[\text{M} - \text{CH}_3]^+$	$\cdot\text{CH}_3$	Base Peak
120	$[\text{M} - \text{Cl}]^+$	$\cdot\text{Cl}$	Moderate
119	$[\text{M} - \text{HCl}]^+$	HCl	Low
91	$[\text{C}_7\text{H}_7]^+$	$\text{C}_2\text{H}_4\text{NCl}$	Low

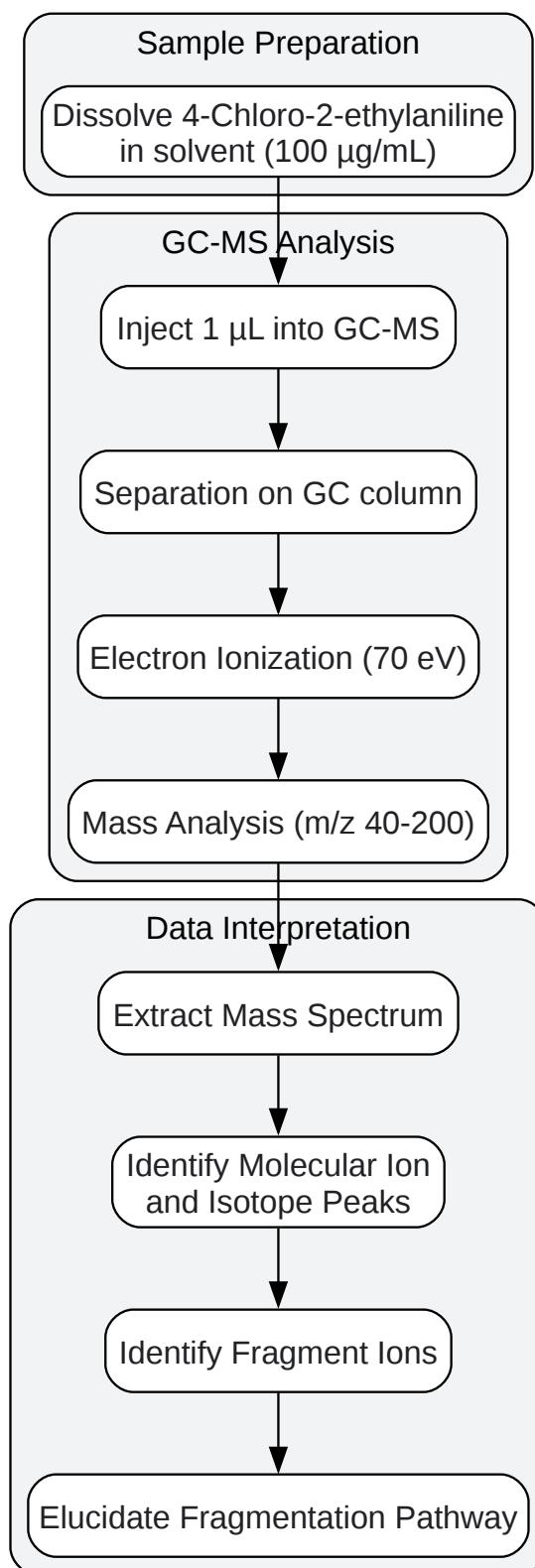
Fragmentation Pathway Diagram



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Caption: Predicted EI fragmentation pathway of **4-Chloro-2-ethylaniline**.

Experimental Workflow

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Caption: Workflow for the GC-MS analysis of **4-Chloro-2-ethylaniline**.

Conclusion

The anticipated mass spectrum of **4-Chloro-2-ethylaniline** under electron ionization is characterized by a prominent molecular ion peak at m/z 155 and a base peak at m/z 140, resulting from the loss of a methyl radical. The presence of chlorine is confirmed by the isotopic peak at m/z 157. This application note provides a foundational protocol and expected fragmentation data that can be utilized for the identification and characterization of **4-Chloro-2-ethylaniline** in various analytical applications. Researchers can adapt the provided experimental parameters to their specific instrumentation and analytical needs.

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